4-Bromo-1-methyl-1H-indole-6-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

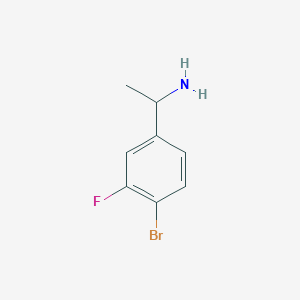

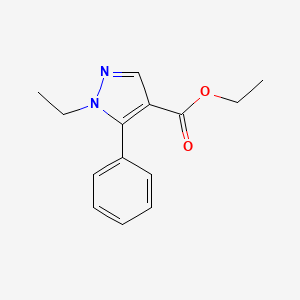

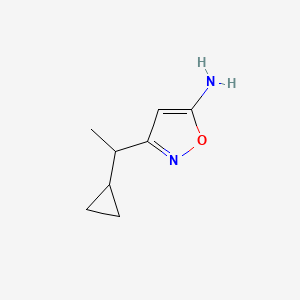

4-Bromo-1-methyl-1H-indole-6-carboxylic acid is a chemical compound with the molecular formula C10H8BrNO2 . Its molecular weight is 254.08 . The IUPAC name for this compound is 4-bromo-1-methyl-1H-indole-6-carboxylic acid .

Molecular Structure Analysis

The InChI code for 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is 1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form, storage temperature, and shipping temperature of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid are not specified in the retrieved data .科学的研究の応用

Pharmaceutical Research

This compound serves as a reactant in the synthesis of various pharmaceutical agents. For example, it is used in the preparation of D-glutamic acid-based inhibitors of E. coli MurD ligase, which is an essential enzyme in the bacterial cell wall biosynthesis pathway, making it a potential target for antibiotic drug development .

Biochemistry

In biochemistry, 4-Bromo-1-methyl-1H-indole-6-carboxylic acid is utilized to create inhibitors of interleukin-2 inducible T cell kinase, which plays a significant role in T-cell proliferation and function. These inhibitors can be crucial in studying immune responses and developing treatments for autoimmune diseases .

Organic Synthesis

The compound is involved in organic synthesis reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or boronate esters to form biaryl compounds. These reactions are fundamental in creating complex organic molecules for various applications .

Medicinal Chemistry

In medicinal chemistry, it’s used to synthesize amide conjugates with ketoprofen, which are investigated as inhibitors of Gli1-mediated transcription in the Hedgehog signaling pathway. This pathway is implicated in several types of cancer, and its inhibition could lead to new cancer therapies .

Plant Biology

Indole derivatives, like 4-Bromo-1-methyl-1H-indole-6-carboxylic acid , are structurally related to indole-3-acetic acid, a plant hormone responsible for various growth processes. Studying these derivatives can provide insights into plant growth and development mechanisms .

Synthetic Chemistry

The bromine atom of this compound makes it suitable for lithiation reactions, which are pivotal in creating new carbon-carbon bonds and synthesizing novel organic compounds with potential applications in materials science and pharmaceuticals .

Natural Product Synthesis

Indoles are key building blocks in the synthesis of natural products and bioactive compounds. The versatility of 4-Bromo-1-methyl-1H-indole-6-carboxylic acid allows it to be used in cycloaddition reactions, contributing to the creation of complex molecular architectures found in natural substances .

Safety and Hazards

作用機序

Target of Action

It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body, including cancer cells and microbes .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, which suggests that they may affect multiple biochemical pathways .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of effects at the molecular and cellular level .

特性

IUPAC Name |

4-bromo-1-methylindole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-12-3-2-7-8(11)4-6(10(13)14)5-9(7)12/h2-5H,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYAXCZJJLOTMNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=C(C=C2Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-1-methyl-1H-indole-6-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5'-Bromo-1',3'-dihydrospiro[cyclopropane-1,2'-indole]-3'-one](/img/structure/B1380720.png)

![2-bromo-6,7-dihydro-5H-furo[3,2-c]pyridin-4-one](/img/structure/B1380726.png)

![7-Bromoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B1380732.png)